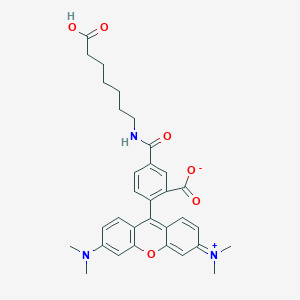

TAMRA-C6-Acid

CAS No.: 2183473-11-0

Cat. No.: VC11675518

Molecular Formula: C32H35N3O6

Molecular Weight: 557.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2183473-11-0 |

|---|---|

| Molecular Formula | C32H35N3O6 |

| Molecular Weight | 557.6 g/mol |

| IUPAC Name | 5-(6-carboxyhexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |

| Standard InChI | InChI=1S/C32H35N3O6/c1-34(2)21-11-14-24-27(18-21)41-28-19-22(35(3)4)12-15-25(28)30(24)23-13-10-20(17-26(23)32(39)40)31(38)33-16-8-6-5-7-9-29(36)37/h10-15,17-19H,5-9,16H2,1-4H3,(H2-,33,36,37,38,39,40) |

| Standard InChI Key | YDBOWMCMBUTFAC-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)O)C(=O)[O-] |

| Canonical SMILES | CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCCC(=O)O)C(=O)[O-] |

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

TAMRA-C6-Acid belongs to the xanthene family, with a central rhodamine scaffold modified by four methyl groups at the 3, 6, 9, and 12 positions. The C6 linker (hexanoic acid) extends from the phenyl ring, terminating in a carboxylic acid group. This configuration balances hydrophobicity and reactivity, facilitating aqueous solubility while enabling conjugation via carbodiimide chemistry .

Molecular Formula: C₃₂H₃₅N₃O₆

Molecular Weight: 557.6 g/mol

Parent Compound: CID 131954369 (PubChem)

Structural Variants and Isomerism

Commercial TAMRA-C6-Acid is often a mixture of 5- and 6-carboxy isomers, though single-isomer forms (e.g., 5-TAMRA-C6-Acid) are available for applications requiring reproducibility. The positional isomerism minimally affects absorption/emission profiles but may influence binding kinetics in sterically constrained environments .

Synthesis and Purification

Synthetic Pathways

TAMRA-C6-Acid is synthesized through a multi-step process:

-

Rhodamine Core Formation: Condensation of m-diethylaminophenol with phthalic anhydride yields the xanthene backbone.

-

C6 Linker Introduction: Hexanoic acid is coupled via amide bond formation using N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC).

-

Carboxylic Acid Activation: The terminal acid group remains unprotected for downstream conjugation .

Purification Methods

-

Reverse-Phase HPLC: Achieves >95% purity by separating isomers and unreacted intermediates.

-

Lyophilization: Yields stable, hygroscopic red powder soluble in DMSO, DMF, or alkaline buffers (pH >6.5) .

Photophysical Properties

Absorption and Emission Spectra

TAMRA-C6-Acid exhibits pH-dependent spectral shifts:

| Parameter | Value (pH 7.0) | Value (Methanol) |

|---|---|---|

| λabs (max) | 548 nm | 540 nm |

| λem (max) | 573 nm | 565 nm |

| Stokes Shift | 25 nm | 25 nm |

| Extinction Coefficient (ε) | 85,000 M⁻¹cm⁻¹ | 95,000 M⁻¹cm⁻¹ |

In acidic conditions (pH <4), the dye exists in a non-fluorescent lactone form, while alkaline environments stabilize the open-ring fluorescent state .

Quenching Mechanisms

Proximity to tryptophan residues or aromatic amino acids induces static quenching via electron transfer. Dual-labeling with TAMRA and ATTO dyes (e.g., ATTO655) enables FRET-based biosensors with 50-fold fluorescence enhancement upon target binding .

Bioconjugation Protocols

Amine Coupling

-

Activation: Incubate TAMRA-C6-Acid (1 mM) with EDC (1.2 equiv) and NHS (1.5 equiv) in MES buffer (pH 6.0) for 30 min.

-

Reaction: Add target protein (e.g., IgG, 10 mg/mL) and stir at 4°C for 2 hr.

-

Purification: Remove unreacted dye via size-exclusion chromatography .

Maleimide-Thiol Conjugation

While TAMRA-C6-Acid lacks maleimide functionality, its C6-maleimide analog (MW 527.5 g/mol) reacts selectively with cysteine thiols at pH 7.0–7.5, achieving >90% labeling efficiency .

Applications in Biomedical Research

Fluorescence Microscopy

TAMRA-C6-Acid-labeled antibodies enable subcellular tracking of membrane receptors (e.g., EGFR) with minimal photobleaching. Comparative studies show superior signal-to-noise ratios vs. FITC conjugates in live-cell imaging .

FRET-Based Assays

In dual-labeled Fab fragments, TAMRA-C6-Acid serves as a donor for ATTO655, detecting antigen concentrations as low as 10⁻⁹ M. Quenching efficiency correlates with dye-dye distance (R₀ ≈ 5.4 nm) .

Flow Cytometry

Conjugates with anti-CD3 antibodies exhibit 25-fold fluorescence enhancement upon T-cell binding, enabling high-throughput screening of immune activation .

Comparative Analysis with Analogues

| Dye | λem (nm) | ε (M⁻¹cm⁻¹) | Conjugation Target |

|---|---|---|---|

| TAMRA-C6-Acid | 565 | 95,000 | Amines |

| TAMRA-SE | 565 | 95,000 | Amines (NHS ester) |

| TAMRA-PEO8-SE | 565 | 85,000 | Amines (PEO spacer) |

| FluoProbes®547 | 560 | 110,000 | Amines |

Extended spacers (e.g., PEO8) reduce steric hindrance in antibody labeling, improving fluorescence yield by 40% .

Troubleshooting Common Issues

Low Labeling Efficiency

Fluorescence Quenching

-

Cause: Dye aggregation or proximity to Trp residues.

-

Solution: Introduce PEG spacers or switch to single-isomer TAMRA .

Recent Advances (2023–2025)

Ultra Q-Bodies

Dual-labeled TAMRA-C6-Acid/ATTO655 Fab fragments achieved 50-fold signal enhancement in cardiac biomarker detection (EC₅₀ = 7.7 × 10⁻⁸ M), surpassing traditional ELISA sensitivity .

CRISPR Imaging

TAMRA-C6-Acid-tagged sgRNAs enabled real-time visualization of Cas9 activity in zebrafish embryos, revealing dynamic editing kinetics with 100 ms temporal resolution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume